Vicenin-2

货号 B1682212

CAS 编号:

23666-13-9

分子量: 594.5 g/mol

InChI 键: FIAAVMJLAGNUKW-VQVVXJKKSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

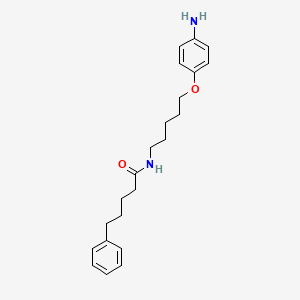

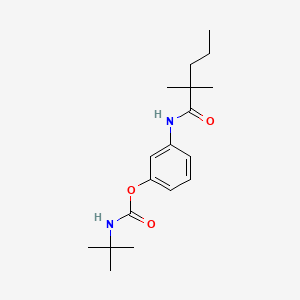

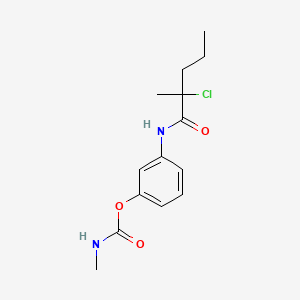

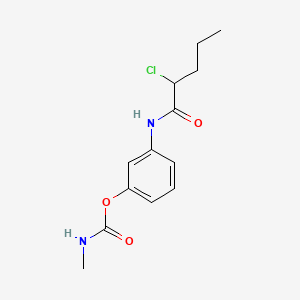

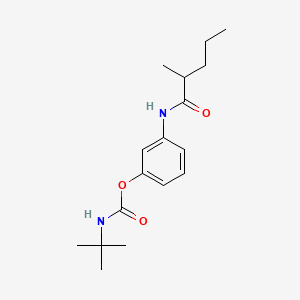

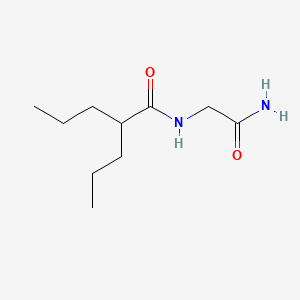

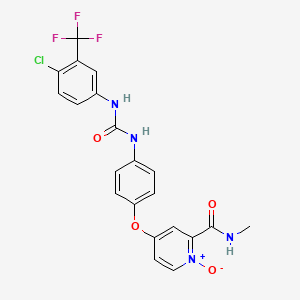

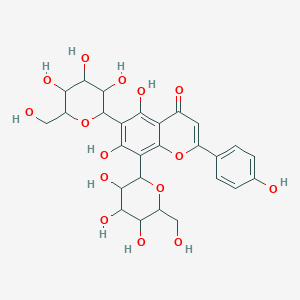

Vicenin-2 is a 6,8-di-C-glucoside of apigenin, isolated from a traditionally used medicinal plant Artemisia capillaris . It has been reported to possess a wide variety of pharmacological activities including antioxidant, anti-inflammatory, anti-cancer, and hepatoprotective . It is also an angiotensin-converting enzyme (ACE) inhibitor .

Synthesis Analysis

The bis-C-glucosyl flavonoid vicenin-2 has been synthesized by exploiting bis-C-glycosylation of 1,3,5-trifluorobenzene and aromatic nucleophilic substitution to transform fluorine atoms to oxygen functions in excellent yield .Molecular Structure Analysis

Vicenin-2, a flavonoid, exhibits a distinctive and uncommon C-glycosidic linkage . Its chemical formula is C27H30O15 and its molecular weight is 594.520 .Chemical Reactions Analysis

Vicenin-2 has been observed to interact with human serum albumin (HSA), involving the cinnamoyl system found in vicenin-2 . This interaction causes a reduction in α-helix structures .Physical And Chemical Properties Analysis

Vicenin-2 is a flavonoid categorized as a flavones subclass . It has a peak of absorbance observed at around 338 nm .科学研究应用

1. Anti-Aggregative and Protective Effects

- Summary of Application: Vicenin-2 has been found to have anti-aggregative and protective effects on human serum albumin under stressful conditions .

- Methods of Application: Various spectroscopy techniques were employed to test the anti-aggregative and antioxidant capabilities of vicenin-2 on human serum albumin under stressful conditions .

- Results: Vicenin-2 effectively thwarted the heat-induced HSA fibrillation and aggregation of HSA within the concentration range of 0.1–25.0 μM .

2. Pharmacological Benefits

- Summary of Application: Vicenin-2 has been shown to have therapeutic properties, including anti-oxidant, anti-cancer, anti-inflammatory, anti-hyperalgesic, and neuro-protective benefits .

- Methods of Application: The pharmacological actions of Vicenin-2 were studied using various experimental models .

- Results: Vicenin-2 has been recommended as a viable substitute therapy for a variety of disorders, as well as adjuvants for health supplements .

3. Anti-Cancer Effects

- Summary of Application: When combined with docetaxel, a preferred drug for treating androgen-independent prostate carcinoma, Vicenin-2 synergistically hinders the growth of prostate tumors in rats .

- Methods of Application: The anti-cancer effects of Vicenin-2 were studied in combination with docetaxel in an in vivo rat model .

- Results: The combination of Vicenin-2 and docetaxel was found to hinder the growth of prostate tumors more effectively than a single administration .

4. Hepatoprotective Effects

- Summary of Application: Vicenin-2, isolated from Artemisia capillaris, has been reported to possess hepatoprotective properties .

- Methods of Application: The hepatoprotective effects of Vicenin-2 were studied using various experimental models .

- Results: Vicenin-2 was found to have significant hepatoprotective effects .

5. Inhibition of STAT3 Signaling Pathway

- Summary of Application: Vicenin-2 has been found to inhibit the STAT3 signaling pathway in human cancer cells .

- Methods of Application: The inhibitory effects of Vicenin-2 on the STAT3 signaling pathway were studied using molecular biology techniques .

- Results: Vicenin-2 treatment decreased the expression of STAT3 regulated proteins JAK1, JAK2, AKT and also increased the apoptotic proteins procaspase3, PARP. It significantly decreased the levels of antiapoptotic proteins Bcl2, Bclxl, Mcl1, survivig, cell regulatory protein cyclinD1 and angiogenic protein VEGF .

6. Anti-Inflammatory Effects

- Summary of Application: Vicenin-2 and scolymoside possess anti-inflammatory functions by inhibiting hyperpermeability, expression of CAMs, and adhesion and migration of leukocytes .

- Methods of Application: The anti-inflammatory effects of Vicenin-2 were studied using various experimental models .

- Results: Vicenin-2 and scolymoside were found to possess anti-inflammatory functions by inhibiting hyperpermeability, expression of CAMs, and adhesion and migration of leukocytes .

7. Anti-Aggregative Properties

- Summary of Application: Vicenin-2 has been found to have anti-aggregative properties on human serum albumin under stressful conditions .

- Methods of Application: Various spectroscopy techniques were employed to test the anti-aggregative capabilities of vicenin-2 on human serum albumin under stressful conditions .

- Results: Within the concentration range of 0.1–25.0 μM, vicenin-2 effectively thwarted the heat-induced HSA fibrillation and aggregation of HSA .

8. Treatment for Bone-Related Illnesses

- Summary of Application: Vicenin-2 has been found to be an excellent option for treating bone-related illnesses .

- Methods of Application: The therapeutic effects of Vicenin-2 were studied using various experimental models .

- Results: Vicenin-2 was found to have significant therapeutic effects on bone-related illnesses .

安全和危害

属性

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c28-6-12-17(32)21(36)23(38)26(41-12)15-19(34)14-10(31)5-11(8-1-3-9(30)4-2-8)40-25(14)16(20(15)35)27-24(39)22(37)18(33)13(7-29)42-27/h1-5,12-13,17-18,21-24,26-30,32-39H,6-7H2/t12-,13-,17-,18-,21+,22+,23-,24-,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAAVMJLAGNUKW-VQVVXJKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)C4C(C(C(C(O4)CO)O)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80904219 | |

| Record name | Violantin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vicenin 2 | |

CAS RN |

23666-13-9 | |

| Record name | Vicenin 2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23666-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Violantin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,8-Di-C-β-D-glucopyranosylapigenin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。